molecular formula C13H12O8 B3028684 Coutaric acid CAS No. 27174-07-8

Coutaric acid

Cat. No. B3028684
CAS RN: 27174-07-8
M. Wt: 296.23 g/mol
InChI Key: INYJZRKTYXTZHP-NNPIPJJVSA-N
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Description

Coutaric acid is a hydroxycinnamoyltartaric acid found in wine, pomace, and grape . It is an ester formed from coumaric acid and tartaric acid .


Synthesis Analysis

The synthesis of coumalic acid, a compound related to coutaric acid, has been studied . It can be prepared from malic acid, a biorenewable feedstock readily derived from the fermentation of glucose . Current batch procedures to synthesize coumalic acid have several drawbacks, which are addressed with the aid of tubular flow systems and a simple heated rotating flow reactor .


Molecular Structure Analysis

Coutaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of a 4-coumaric acid with one of the hydroxy groups of tartaric acid . It is a cinnamate ester, a dicarboxylic acid, a member of phenols, and a tetraric acid derivative .


Chemical Reactions Analysis

The formation of p-toluic acid from coumalic acid has been studied . The reaction network was established through investigating the influence of the dehydrogenation catalyst, solvent, temperature, and reaction time on the formation of p-/m-TA .


Physical And Chemical Properties Analysis

Coutaric acid has a molecular weight of 296.23 g/mol . It is a dicarboxylic acid, a member of phenols, and a tetraric acid derivative .

Scientific Research Applications

Anti-necrotic Activity

p-Coumaric acid has been found to have anti-necrotic properties. It can prevent hepatic necrosis induced by harmful agents . The treatment with p-coumaric acid significantly reduced the levels of the necrosis biomarker, alanine aminotransferase .

Anti-cholestatic Activity

p-Coumaric acid also exhibits anti-cholestatic activities. It can prevent the increase in the levels of the cholestasis markers, alkaline phosphatase and γ-glutamyl transpeptidase in rats intoxicated with carbon tetrachloride .

Anti-amoebic Activity

The phenolic acid composition of certain plant extracts, including p-coumaric acid, has been found to exhibit anti-amoebic activities .

Anti-inflammatory Activity

p-Coumaric acid has been found to have anti-inflammatory properties. It can suppress inflammatory cell infiltration and the levels of TNF-α and IL-6, which are known as pro-inflammatory factors .

Antioxidant Activity

p-Coumaric acid and its derivatives have been found to possess antioxidant properties . They can neutralize free radicals, which are harmful to our bodies.

Antimicrobial Activity

p-Coumaric acid has been found to have antimicrobial properties . It can inhibit the growth of certain types of bacteria and fungi.

Anticancer Activity

p-Coumaric acid has been found to have anticancer properties . It can inhibit the growth of certain types of cancer cells.

Anti-diabetic Activity

p-Coumaric acid has been found to have anti-diabetic properties . It can help regulate blood sugar levels.

Future Directions

While specific future directions for Coutaric acid are not available, research into similar compounds like hydroxycinnamic acids suggests potential health benefits and therapeutic applications .

properties

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJZRKTYXTZHP-NNPIPJJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726998
Record name trans-Coutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coutaric acid

CAS RN

27174-07-8
Record name Coutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27174-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coutaric acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Coutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COUTARIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K874CF6AHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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